5-(3-Hydroxy-2,2-dimethylpyrrolidin-1-yl)furan-2-carbaldehyde
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Overview
Description
5-(3-Hydroxy-2,2-dimethylpyrrolidin-1-yl)furan-2-carbaldehyde is a chemical compound with the molecular formula C11H15NO3 and a molecular weight of 209.24 g/mol . This compound features a furan ring substituted with a pyrrolidine moiety, which is further functionalized with a hydroxyl group and an aldehyde group. It is primarily used for research purposes in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Hydroxy-2,2-dimethylpyrrolidin-1-yl)furan-2-carbaldehyde typically involves multi-step organic reactions. One common method includes the reaction of 3-hydroxy-2,2-dimethylpyrrolidine with furan-2-carbaldehyde under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product. Industrial production may also involve continuous flow processes to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
5-(3-Hydroxy-2,2-dimethylpyrrolidin-1-yl)furan-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: 5-(3-Hydroxy-2,2-dimethylpyrrolidin-1-yl)furan-2-carboxylic acid.
Reduction: 5-(3-Hydroxy-2,2-dimethylpyrrolidin-1-yl)furan-2-methanol.
Substitution: Various ethers or esters depending on the substituent introduced.
Scientific Research Applications
5-(3-Hydroxy-2,2-dimethylpyrrolidin-1-yl)furan-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(3-Hydroxy-2,2-dimethylpyrrolidin-1-yl)furan-2-carbaldehyde involves its interaction with specific molecular targets. The hydroxyl and aldehyde groups can form hydrogen bonds and covalent interactions with various biomolecules, influencing their function. The furan and pyrrolidine rings provide structural stability and contribute to the compound’s overall reactivity .
Comparison with Similar Compounds
Similar Compounds
Furan-2-carbaldehyde: Lacks the pyrrolidine moiety and hydroxyl group.
3-Hydroxy-2,2-dimethylpyrrolidine: Lacks the furan ring and aldehyde group.
5-(3-Hydroxy-2,2-dimethylpyrrolidin-1-yl)furan-2-methanol: Similar structure but with an alcohol group instead of an aldehyde.
Properties
Molecular Formula |
C11H15NO3 |
---|---|
Molecular Weight |
209.24 g/mol |
IUPAC Name |
5-(3-hydroxy-2,2-dimethylpyrrolidin-1-yl)furan-2-carbaldehyde |
InChI |
InChI=1S/C11H15NO3/c1-11(2)9(14)5-6-12(11)10-4-3-8(7-13)15-10/h3-4,7,9,14H,5-6H2,1-2H3 |
InChI Key |
YUPOXDRYCMQFJN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(CCN1C2=CC=C(O2)C=O)O)C |
Origin of Product |
United States |
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